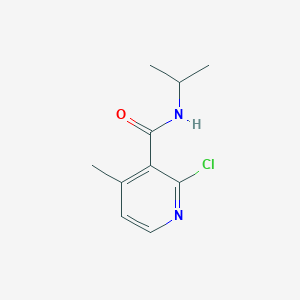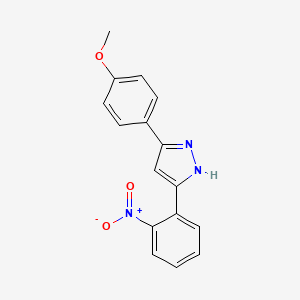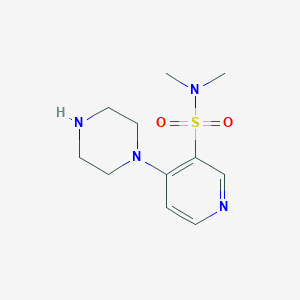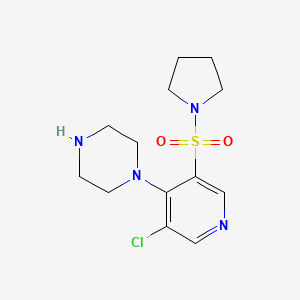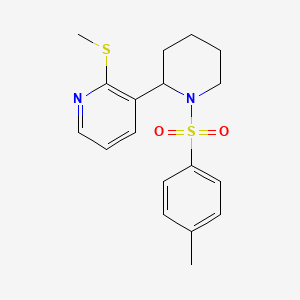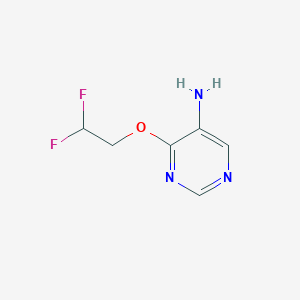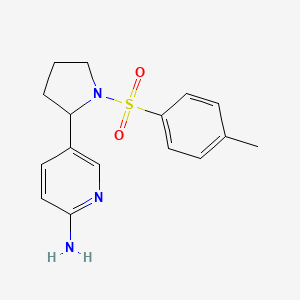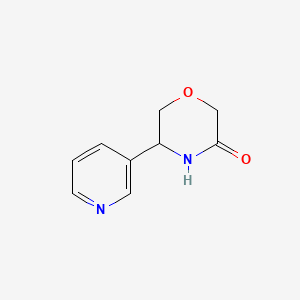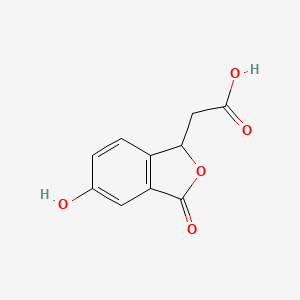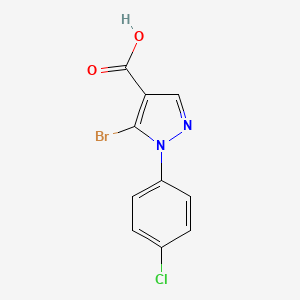
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a chlorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Introduction of the bromine atom: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Attachment of the chlorophenyl group: This step involves the reaction of the brominated pyrazole with a chlorophenyl derivative, such as 4-chlorobenzyl chloride, under basic conditions using a base like potassium carbonate.
Introduction of the carboxylic acid group: The final step involves the oxidation of the corresponding methyl or aldehyde derivative to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohol or aldehyde derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets involved can vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
- 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Comparison:
- Structural Differences: The main difference between these compounds lies in the substituent on the phenyl ring (fluoro, methyl, nitro, etc.). These variations can significantly influence the compound’s chemical and biological properties.
- Chemical Properties: The presence of different substituents can affect the compound’s reactivity, solubility, and stability. For example, electron-withdrawing groups like nitro can increase the compound’s acidity, while electron-donating groups like methyl can enhance its nucleophilicity.
- Biological Activity: The substituents can also impact the compound’s biological activity and specificity towards molecular targets. For instance, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative.
Propiedades
Fórmula molecular |
C10H6BrClN2O2 |
|---|---|
Peso molecular |
301.52 g/mol |
Nombre IUPAC |
5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
Clave InChI |
WZUYOGWTEZSGRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



